

A Comparative Spectroscopic Guide to the Confirmation of Ethyl 3-Hydroxy-3-Methylbutanoate

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Compound of Interest

Compound Name: *Ethyl 3-hydroxy-3-methylbutanoate*

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This guide provides a comprehensive comparison of the spectroscopic data for **ethyl 3-hydroxy-3-methylbutanoate** against common alternative compounds: ethyl 3-hydroxybutanoate, ethyl acetoacetate, and mesityl oxide. Understanding the distinct spectroscopic fingerprints of these molecules is crucial for unequivocal identification and purity assessment in research and development settings. This document presents experimental data in clear, comparative tables and outlines the methodologies for acquiring such data.

Spectroscopic Data Comparison

The confirmation of **ethyl 3-hydroxy-3-methylbutanoate**'s structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a detailed comparison of the expected data for the target compound and its potential alternatives.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities

Compound	Proton	Chemical Shift (ppm)	Multiplicity
Ethyl 3-hydroxy-3-methylbutanoate	-CH ₃ (ester)	~1.25	t
-O-CH ₂ -	~4.14	q	
-CH ₂ -	~2.45	s	
-C(OH)(CH ₃) ₂	~1.28	s	
-OH	Variable	s (broad)	
Ethyl 3-hydroxybutanoate	-CH ₃ (on C3)	~1.23	d
-CH ₃ (ester)	~1.17	t	
-CH ₂ -	~2.22-2.48	m	
-CH-	~4.06-4.22	m	
-O-CH ₂ -	~4.06-4.22	m	
-OH	~3.22	bs	
Ethyl acetoacetate (keto form)	-CH ₃ (keto)	2.28	s
-CH ₂ -	3.46	s	
-CH ₃ (ester)	1.29	t	
-O-CH ₂ -	4.21	q	
Mesityl oxide	=CH-	~6.1	s
-CH ₃ (trans to C=O)	~2.1	s	
-CH ₃ (cis to C=O)	~1.9	s	
-C(O)CH ₃	~2.14	s	

¹³C NMR Spectroscopy Data

Table 2: ^{13}C NMR Chemical Shifts (δ)

Compound	Carbon	Chemical Shift (ppm)
Ethyl 3-hydroxy-3-methylbutanoate	-CH ₃ (ester)	~14.2
-O-CH ₂ -	~60.5	
-CH ₂ -	~45.5	
-C(OH)(CH ₃) ₂	~69.0	
-C(OH)(CH ₃) ₂	~29.3	
C=O	~172.5	
Ethyl 3-hydroxybutanoate	-CH ₃ (on C3)	22.3
-CH ₃ (ester)	14.0	
-CH ₂ -	42.7	
-CH-	64.2	
-O-CH ₂ -	60.6	
C=O	172.9	
Ethyl acetoacetate (keto form)	-CH ₃ (keto)	30.1
-CH ₂ -	50.1	
-CH ₃ (ester)	14.1	
-O-CH ₂ -	61.4	
C=O (ester)	167.1	
C=O (keto)	200.7	
Mesityl oxide	=CH-	~123.7
=C(CH ₃) ₂	~154.8	
-CH ₃ (trans to C=O)	~27.5	
-CH ₃ (cis to C=O)	~20.7	
-C(O)CH ₃	~31.5	

C=O	~198.2
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Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	O-H Stretch	C-H Stretch	C=O Stretch	C-O Stretch
Ethyl 3-hydroxy-3-methylbutanoate	~3450 (broad)	~2980, 2940	~1730	~1150
Ethyl 3-hydroxybutanoate	~3400 (broad)	~2980, 2935	~1735	~1180
Ethyl acetoacetate	-	~2980, 2940	~1745 (ester), ~1720 (keto)	~1240
Mesityl oxide	-	~2990, 2910	~1685	-

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
Ethyl 3-hydroxy-3-methylbutanoate	146	131 [M-CH ₃] ⁺ , 101 [M-OC ₂ H ₅] ⁺ , 59 [C(OH)(CH ₃) ₂] ⁺
Ethyl 3-hydroxybutanoate	132	117 [M-CH ₃] ⁺ , 87 [M-OC ₂ H ₅] ⁺ , 45 [CH(OH)CH ₃] ⁺
Ethyl acetoacetate	130	88 [M-CH ₂ CO] ⁺ , 43 [CH ₃ CO] ⁺
Mesityl oxide	98	83 [M-CH ₃] ⁺ , 55 [M-CH ₃ CO] ⁺ , 43 [CH ₃ CO] ⁺

Experimental Protocols

Standard protocols for the spectroscopic analysis of liquid organic compounds are described below.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are recorded in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

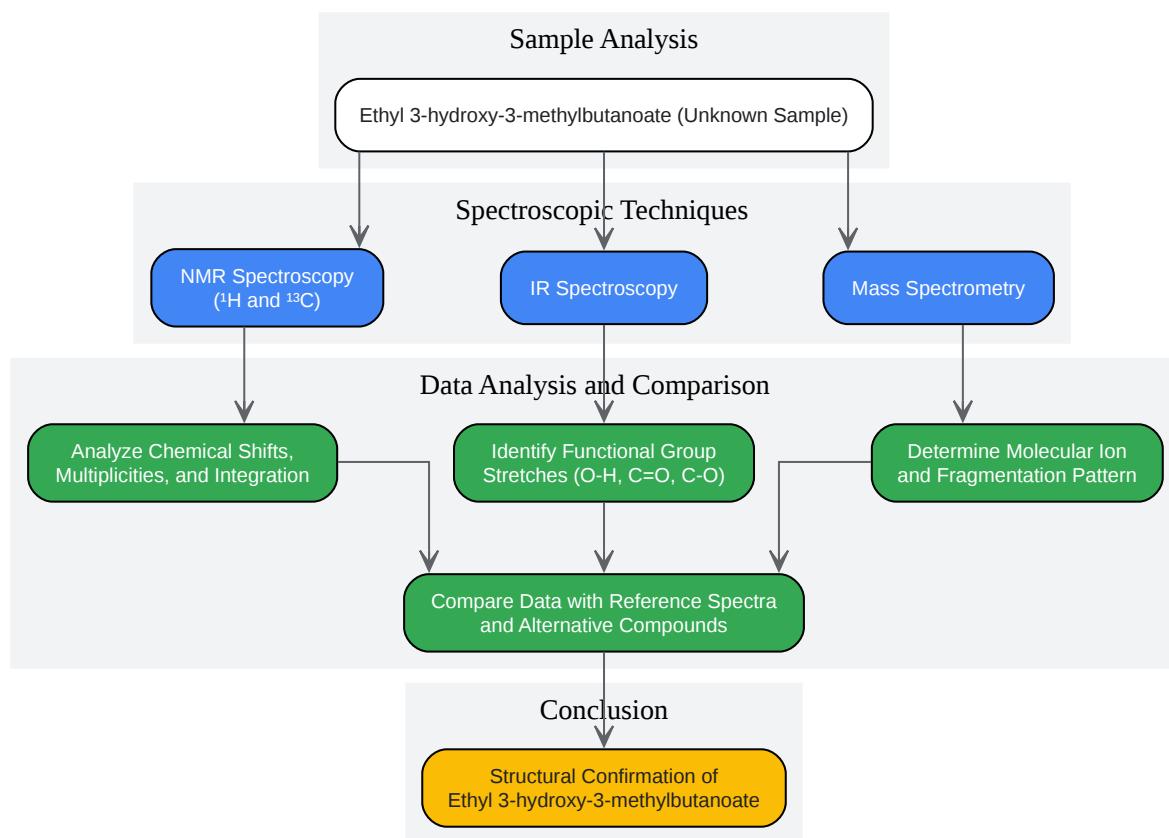
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate charged fragments.

- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of **ethyl 3-hydroxy-3-methylbutanoate**.



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Caption: Workflow for spectroscopic confirmation.

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